Ivabradine impurity 1

Pharmaceutical Analysis Impurity Profiling LC-MS

Procure Ivabradine Impurity 1 (CAS 1428869-91-3) to secure a fully characterized reference standard (≥95% HPLC) critical for ICH Q3A(R2)/Q3B(R2) impurity profiling. Its distinct bromo-substituent (C₁₅H₁₈BrNO₃, MW 340.21) ensures unambiguous MS identification and chromatographic specificity, unlike other ivabradine process impurities. Use this standard to validate method accuracy, establish system suitability, and support ANDA submissions with a COA including NMR and MS data.

Molecular Formula C15H18BrNO3
Molecular Weight 340.21 g/mol
Cat. No. B11932907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine impurity 1
Molecular FormulaC15H18BrNO3
Molecular Weight340.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN(C(=O)CC2=C1)CCCBr)OC
InChIInChI=1S/C15H18BrNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
InChIKeyVFTMJYBDEYQZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivabradine Impurity 1 CAS 1428869-91-3: Reference Standard for Pharmaceutical Quality Control and Stability Studies


Ivabradine Impurity 1 (CAS 1428869-91-3, also designated as Impurity 29 in some vendor catalogs) is a process-related impurity of ivabradine, chemically defined as 3-(3-bromopropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one with molecular formula C₁₅H₁₈BrNO₃ and molecular weight 340.21 g/mol . It is identified as a potential byproduct formed during the synthesis of ivabradine and may also arise under certain degradation conditions . This impurity reference standard is supplied with purity typically ≥95% as determined by HPLC, with comprehensive characterization data including NMR and mass spectrometry .

Why Ivabradine Impurity 1 Cannot Be Substituted with Other Ivabradine Impurity Reference Standards in Analytical Method Validation


In-class ivabradine impurity reference standards cannot be interchanged due to distinct physicochemical properties and chromatographic behavior that critically affect method specificity and quantitation. Ivabradine Impurity 1 (C₁₅H₁₈BrNO₃, MW 340.21) differs structurally from other common ivabradine process impurities, including dehydro ivabradine, acetyl ivabradine, hydroxy ivabradine, and the N-oxide degradation products, each of which exhibits unique retention characteristics under standardized reversed-phase HPLC conditions [1]. ICH Q3A(R2) guidelines mandate identification and qualification of individual impurities, and regulatory submissions require impurity-specific reference standards with documented characterization data and certificates of analysis for accurate quantitation and traceability . Substituting one impurity reference standard for another invalidates method specificity, compromises system suitability parameters, and introduces quantitation errors that may affect batch release decisions and regulatory compliance.

Quantitative Evidence Guide: Ivabradine Impurity 1 Performance Characteristics for Analytical Method Selection and Procurement


Structural Distinction from Chloro-Analog: Ivabradine Impurity 1 (Bromo) vs. Chloropropyl Impurity in HPLC Resolution

Ivabradine Impurity 1 (CAS 1428869-91-3) contains a bromopropyl substituent (C₁₅H₁₈BrNO₃, MW 340.21) , whereas a related chloro-analog impurity (CAS 85175-65-1) contains a chloropropyl group (C₁₅H₂₀ClNO₃, MW 297.8) [1]. The mass difference of 42.4 g/mol enables unambiguous differentiation via LC-MS detection, and the distinct halogen substituents produce different retention times under reversed-phase HPLC conditions, requiring impurity-specific reference standards for accurate peak identification and quantitation in pharmaceutical analysis [2]. Using the incorrect halogenated impurity reference standard (e.g., chloro-analog instead of bromo-Impurity 1) would lead to misidentification of impurity peaks and inaccurate quantitation in stability-indicating methods.

Pharmaceutical Analysis Impurity Profiling LC-MS

Regulatory Compliance: ICH-Derived Impurity Acceptance Criteria and Quantitation Limits for Ivabradine Impurity 1

Ivabradine drug substance and finished product are controlled with impurity specifications reflecting ICH-driven thresholds . For ivabradine, specified related substances (including process impurities such as Impurity 1) are commonly limited individually to the range of 0.1% to 0.5% relative to the active pharmaceutical ingredient (API), with total impurities limited to approximately 1.0% maximum . Unspecified or unknown impurities are monitored and reported down to low parts per million levels using validated HPLC or LC-MS methods . These thresholds are derived from ICH Q3A(R2) and Q3B(R2) guidelines, which establish reporting, identification, and qualification thresholds based on maximum daily dose [1]. Quantitation of Impurity 1 requires a validated analytical method with demonstrated specificity, linearity, accuracy, and precision as per ICH Q2(R1) requirements [2].

Regulatory Affairs Pharmaceutical Quality Control ICH Guidelines

Purity Specification and Traceability: Ivabradine Impurity 1 Reference Standard vs. Uncharacterized Impurity Preparations

Ivabradine Impurity 1 reference standard is supplied with purity ≥95% as determined by HPLC [1], and is accompanied by a Certificate of Analysis (COA) with detailed characterization data including NMR and mass spectrometry . In contrast, uncharacterized impurity preparations or in-house synthesized materials lacking full characterization may contain unknown co-eluting substances or exhibit batch-to-batch variability in purity that compromises method validation and system suitability testing [2]. For regulatory submissions (ANDA, DMF), impurity reference standards must be traceable to pharmacopeial standards (USP or EP) or supplied with comprehensive analytical data compliant with ICH Q2(R1) validation requirements [2]. The quantifiable difference in purity specification—≥95% HPLC purity with documented characterization versus variable purity of uncharacterized material—directly impacts method accuracy, precision, and reproducibility.

Reference Standards Analytical Method Validation Quality Control

Analytical Method Specificity: HPLC Separation of Ivabradine Impurity 1 from Co-Eluting Process and Degradation Impurities

A validated reversed-phase HPLC method with QDa and PDA detection has been developed to separate ivabradine from its process-related impurities (dehydro ivabradine, acetyl ivabradine, and hydroxy ivabradine) as well as oxidative degradation products (ivabradine N-oxide diastereomers) [1]. The method employs a Zorbax phenyl column with a gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol at a flow rate of 1.5 mL/min and detection at 285 nm [1]. Under these conditions, process impurities are separated without interference from each other or from ivabradine and degradation product peaks [1]. While Impurity 1 (bromo-derivative) is not explicitly named among the process impurities in this method, its structural similarity to other halogenated process impurities necessitates method validation with the specific impurity reference standard to confirm resolution from adjacent peaks and establish relative retention time (RRT) for accurate identification . The QDa detector enables identification of all impurities by molecular weight, providing unambiguous confirmation of Impurity 1 (MW 340.21) versus other process impurities [1].

HPLC Method Development Stability-Indicating Assay Pharmaceutical Analysis

Critical Application Scenarios for Ivabradine Impurity 1 Reference Standard Procurement


Analytical Method Development and Validation for ANDA/DMF Submissions

Procure Ivabradine Impurity 1 (CAS 1428869-91-3) as a characterized reference standard for developing and validating stability-indicating HPLC or LC-MS methods. The compound's distinct bromo-substituent (MW 340.21) enables unambiguous identification via mass spectrometry and ensures method specificity for impurity profiling in generic drug applications. Use this standard to establish system suitability parameters, determine relative retention time (RRT), and validate method accuracy, precision, linearity, and quantitation limits as required by ICH Q2(R1) .

Forced Degradation Studies and Impurity Fate and Purge Assessments

Use Ivabradine Impurity 1 as a marker compound in forced degradation (stress) studies conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions as per ICH Q1A(R2) guidelines. Quantify the formation or depletion of Impurity 1 under each stress condition to understand degradation pathways, establish degradation kinetics, and support impurity control strategies. This reference standard enables accurate quantitation at low ppm levels using validated HPLC-UV or LC-MS/MS methods .

Pharmaceutical Quality Control and Batch Release Testing

Employ Ivabradine Impurity 1 reference standard in routine QC testing of ivabradine drug substance and finished product batches. Calibrate HPLC systems to quantify Impurity 1 levels against established acceptance criteria (typically ≤0.1%–0.5% individual impurity limit) and ensure compliance with ICH Q3A(R2)/Q3B(R2) specifications. The availability of a COA with purity ≥95% and full characterization data supports audit readiness and regulatory inspection preparedness .

Pharmacopeial Monograph Development and Reference Standard Qualification

Utilize Ivabradine Impurity 1 as a candidate reference standard for inclusion in pharmacopeial monographs (USP, EP) or for establishing in-house primary reference standards traceable to pharmacopeial specifications. The compound's well-defined structure (3-(3-bromopropyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one) and availability with comprehensive analytical characterization (NMR, MS, HPLC) make it suitable for qualification as a secondary reference standard in collaborative monograph development studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivabradine impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.